molecular formula C17H15NO6S B2669147 (E)-3-(3-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-4-methylphenyl)acrylic acid CAS No. 433327-86-7

(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-4-methylphenyl)acrylic acid

Cat. No.: B2669147
CAS No.: 433327-86-7
M. Wt: 361.37
InChI Key: NUWGJRVRNFNVFT-QPJJXVBHSA-N
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Description

The compound is a derivative of benzo[d][1,3]dioxol-5-amine, which is a common moiety in many bioactive molecules . The molecular formula is C14H11NO6S and the molecular weight is 321.3 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The compound contains a benzodioxol group, an aminosulfonyl group, and a phenylacrylic acid group .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available.

Scientific Research Applications

Michael Addition and Compound Synthesis

Michael Addition reactions involving acrylic compounds, including those similar to the specified chemical structure, have been explored for synthesizing various organic compounds. For instance, acrylic compounds have been converted into corresponding propionic acids and their derivatives, showcasing the utility of these reactions in organic synthesis (Kamogawa, Kusaka, & Nanasawa, 1980).

Hydrogel Modification

Poly vinyl alcohol/acrylic acid hydrogels have been modified with various amine compounds, including those with structures related to the specified chemical. These modifications have been shown to enhance the hydrogels' swelling properties and thermal stability, suggesting potential applications in medical and biotechnological fields (Aly & El-Mohdy, 2015).

Solar Cell Applications

Organic sensitizers for solar cells have been engineered to include donor, electron-conducting, and anchoring groups, demonstrating the role of acrylic acid derivatives in improving solar energy conversion efficiency. This research highlights the potential of such compounds in the development of high-efficiency solar cells (Kim et al., 2006).

Polymer Synthesis and Applications

Acrylic acid and its derivatives have been used in the synthesis of polymers with specific properties, such as photochromic side chains containing azobenzene groups. These polymers have applications in materials science, including smart materials and sensors, due to their responsive properties to light (Ortyl, Janik, & Kucharski, 2002).

Environmental Applications

Guar gum-based hydrogels incorporating acrylic acid and other components have been synthesized for the adsorption of hazardous substances like heavy metals and dyes from aqueous solutions. This research underscores the environmental applications of such materials in water purification and pollution control (Singha et al., 2017).

Properties

IUPAC Name

(E)-3-[3-(1,3-benzodioxol-5-ylsulfamoyl)-4-methylphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6S/c1-11-2-3-12(4-7-17(19)20)8-16(11)25(21,22)18-13-5-6-14-15(9-13)24-10-23-14/h2-9,18H,10H2,1H3,(H,19,20)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWGJRVRNFNVFT-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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